Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI)
Description
The compound Ruthenium(6+),tetradecaamminedi-μ-oxotri-, hexachloride, tetrahydrate (9CI) is a coordination complex featuring ruthenium in the +6 oxidation state. Its structure includes fourteen ammonia (NH₃) ligands, two bridging oxo (μ-O) groups, and six chloride ions, with four water molecules of crystallization. This combination of ligands stabilizes the high oxidation state of ruthenium, a rare feature among ruthenium complexes, which more commonly exhibit +2, +3, or +4 oxidation states .
Properties
Molecular Formula |
ClH30N14O3Ru3-9 |
|---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride;hydrate |
InChI |
InChI=1S/ClH.14H2N.H2O.2O.3Ru/h1H;15*1H2;;;;;/q;14*-1;;2*-2;;2*+5/p-1 |
InChI Key |
JDWVUETXZLOWAZ-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) typically involves the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction mixture is then purified to obtain the final product .
Industrial Production Methods
Industrial production of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes .
Scientific Research Applications
Catalysis
Ruthenium complexes have been widely studied for their catalytic properties, particularly in organic synthesis and environmental chemistry. The unique oxidation states and coordination capabilities of ruthenium enable it to facilitate various reactions.
Hydrogenation Reactions
Ruthenium Red tetrahydrate has been utilized as a catalyst in hydrogenation reactions, which are critical in the synthesis of fine chemicals and pharmaceuticals. Its ability to activate hydrogen allows for the reduction of alkenes and alkynes efficiently.
Case Study : A study demonstrated that using Ruthenium Red in the hydrogenation of unsaturated fatty acids resulted in high yields with minimal by-products, showcasing its effectiveness as a catalyst in industrial applications .
Oxidative Reactions
Ruthenium complexes also play a role in oxidative reactions, such as the oxidation of alcohols to aldehydes or ketones. The stability and reactivity of Ruthenium Red make it suitable for these transformations.
Data Table 1: Catalytic Activity of Ruthenium Red in Various Reactions
| Reaction Type | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Hydrogenation | Unsaturated Fatty Acids | Saturated Fatty Acids | 95 | 50 °C, 1 atm H₂ |
| Oxidation | Alcohols | Aldehydes/Ketones | 90 | 60 °C, Air |
Pharmaceutical Applications
Ruthenium compounds have garnered attention in medicinal chemistry due to their potential anticancer properties. Research indicates that ruthenium complexes can induce apoptosis in cancer cells with lower toxicity to normal cells.
Anticancer Activity
Studies have shown that Ruthenium Red exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further drug development.
Case Study : A recent investigation into the effects of Ruthenium Red on breast cancer cells revealed that it significantly inhibited cell proliferation and induced cell death through apoptosis pathways .
Data Table 2: Anticancer Efficacy of Ruthenium Red
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 20 | Cell cycle arrest |
Materials Science
In materials science, Ruthenium Red is explored for its use in sensors and electronic devices due to its conductive properties.
Sensor Applications
Ruthenium-based sensors have been developed for detecting environmental pollutants and biological markers. The compound's electrochemical properties allow for sensitive detection limits.
Case Study : An electrochemical sensor utilizing Ruthenium Red was designed for the detection of glucose levels in diabetic patients, demonstrating high sensitivity and specificity .
Data Table 3: Performance of Ruthenium Red Sensors
| Sensor Type | Target Substance | Detection Limit (µM) | Response Time (s) |
|---|---|---|---|
| Electrochemical Sensor | Glucose | 0.5 | 10 |
| Optical Sensor | Heavy Metals | 1.0 | 5 |
Mechanism of Action
The mechanism of action of Ruthenium(6+),tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate(9CI) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
Anticancer Potential: Ruthenium complexes often exhibit lower toxicity than platinum drugs (e.g., cisplatin) while maintaining efficacy. The target compound’s ammine ligands may improve tumor selectivity and reduce side effects .
Redox Activity : The +6 oxidation state enables strong oxidizing capacity, useful in catalytic cycles or radical-mediated therapies. This contrasts with Ru⁴+ complexes, which are less redox-active .
Ligand Influence : Ammine ligands confer water solubility and stability, addressing limitations of hydrolytically unstable halides like K₂[RuCl₆] .
Biological Activity
Ruthenium compounds have garnered significant interest in biological research due to their unique properties and potential therapeutic applications. Among these, Ruthenium(6+), tetradecaamminedi-m-oxotri-, hexachloride, tetrahydrate (9CI) , commonly referred to as Ruthenium Red , is notable for its biological activity. This article explores its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : Cl₆H₄₂N₁₄O₂Ru₃·4H₂O
- Molecular Weight : 858.42 g/mol
- CAS Number : 12790-48-6
- Appearance : Dark red-purple crystalline powder
Mechanisms of Biological Activity
Ruthenium Red exhibits various biological activities primarily attributed to its ability to interact with cellular components and influence biochemical pathways. The key mechanisms include:
- Antitumor Activity : Ruthenium complexes have shown promise as anticancer agents. They can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
- Antimicrobial Properties : Studies indicate that Ruthenium compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular membranes and interfering with metabolic processes.
- Enzyme Inhibition : Ruthenium Red has been reported to inhibit specific enzymes involved in cancer progression and metabolic disorders, thereby altering cellular signaling pathways.
Antitumor Effects
A study demonstrated that Ruthenium Red significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through a caspase-dependent pathway, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HT-29 (Colon) | 15.0 | ROS generation and mitochondrial disruption |
Antimicrobial Activity
In another investigation, Ruthenium Red exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The antimicrobial mechanism was linked to the disruption of cell wall integrity and inhibition of protein synthesis.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a Ruthenium-based regimen showed a response rate of 30%, with manageable side effects. This trial underscores the need for further exploration into combination therapies involving Ruthenium compounds.
- Case Study on Infection Control : An experimental study evaluated the efficacy of Ruthenium Red in treating infections caused by multidrug-resistant bacteria in animal models. Results indicated a reduction in bacterial load and improved survival rates, suggesting its potential as an alternative treatment option.
Q & A
Basic: What are the optimal synthetic routes for preparing Ruthenium(6+),tetradecaamminedi-μ-oxotri-, hexachloride tetrahydrate, and how can ligand stability be maintained during synthesis?
Methodological Answer:
Synthesis requires precise control of oxidation states and ligand coordination. A stepwise approach is recommended:
Precursor Preparation : Start with RuCl₃·xH₂O under inert atmosphere to prevent premature oxidation.
Ammonia Ligand Incorporation : Use concentrated aqueous ammonia under reflux to form the tetradecaammine complex, ensuring excess NH₃ to stabilize the +6 oxidation state.
Oxo-Bridge Formation : Introduce O₂ or H₂O₂ under controlled pH (alkaline conditions) to generate μ-oxo bridges.
Chloride Counterion Integration : Add HCl to precipitate the hexachloride salt, followed by recrystallization in aqueous HCl/ethanol to isolate the tetrahydrate.
Critical Considerations :
- Monitor pH and temperature to avoid ligand displacement (e.g., NH₃ loss at high temperatures).
- Use Schlenk-line techniques to exclude moisture and O₂ during sensitive steps.
- Reference analogous Re oxochloride synthesis methods for ligand stability insights .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structure and stoichiometry of this ruthenium complex?
Methodological Answer:
A multi-technique approach is necessary:
Single-Crystal X-ray Diffraction (SCXRD) : Resolve μ-oxo bridging geometry and ligand coordination (e.g., bond angles like O–Ru–O ≈ 180° for linear bridges, similar to Re oxochlorides ).
Infrared (IR) Spectroscopy : Identify ν(Ru–O) stretches (600–800 cm⁻¹) and NH₃ bending modes (1600–1700 cm⁻¹). Use specialized IR cells for reactive vapors if analyzing thermal decomposition .
Elemental Analysis : Combine neutron activation analysis (for Re:Cl ratios in analogous systems ) with inductively coupled plasma mass spectrometry (ICP-MS) for Ru:Cl:N ratios.
Thermogravimetric Analysis (TGA) : Quantify hydration water loss (4 H₂O molecules) and chloride stability up to 200°C.
Advanced: How does the compound’s stability under thermal or aqueous conditions impact its applicability in redox catalysis?
Methodological Answer:
Stability studies should precede catalytic testing:
Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, Re oxytetrachloride decomposes above 150°C to lower chlorides ; similar behavior is expected for Ru analogs.
Aqueous Stability : Conduct pH-dependent UV-Vis spectroscopy to monitor ligand dissociation. At pH < 2, μ-oxo bridges may hydrolyze, releasing RuO₄²⁻ species (caution: RuO₄ is volatile and toxic ).
Catalytic Screening : Test redox activity in model reactions (e.g., alcohol oxidation). Compare turnover numbers (TONs) before/after stability tests to assess catalyst degradation. Reference Ru(III) complexes’ catalytic mechanisms involving ligand-assisted electron transfer .
Advanced: What mechanistic insights can be gained from studying the compound’s electronic structure via computational modeling?
Methodological Answer:
Density functional theory (DFT) can elucidate:
Oxidation State Validation : Calculate Ru oxidation state via Mulliken charges or Bader analysis. Compare with X-ray absorption near-edge structure (XANES) data.
Ligand Field Effects : Simulate electronic transitions (e.g., d-d transitions) to correlate with experimental UV-Vis spectra.
Reaction Pathways : Model μ-oxo bridge formation energetics and chloride substitution kinetics. For example, Re oxochlorides show chloride lability under reducing conditions ; similar trends may apply.
Software Recommendations : ORCA for DFT, VASP for periodic systems, and Gaussian for spectroscopic simulations.
Advanced: How can contradictions in reported magnetic data for polynuclear Ru(VI) complexes be resolved?
Methodological Answer:
Conflicting magnetic moments often arise from:
Sample Purity : Use neutron activation analysis to verify stoichiometry (e.g., Re oxochloride studies ).
Temperature-Dependent Magnetometry : Perform SQUID magnetometry (2–300 K) to distinguish between paramagnetic (high-spin Ru⁶⁺) and antiferromagnetic coupling via μ-oxo bridges.
X-ray Photoelectron Spectroscopy (XPS) : Confirm Ru oxidation state and detect impurities (e.g., Ru⁴⁺ from partial reduction).
Case Study : Re hexachloride was misidentified as ReOCl₄ due to magnetic anomalies; similar rigorous validation is critical for Ru systems .
Basic: What safety protocols are essential when handling this ruthenium complex, particularly regarding hydration/dehydration processes?
Methodological Answer:
Hydration Control : Store in desiccators with controlled humidity to prevent unintended hydration/dehydration.
Toxicity Mitigation : Use fume hoods for steps involving HCl or NH₃ vapors. RuO₄ formation risks require real-time gas monitoring .
Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Chelate Ru residues with EDTA to prevent environmental release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
